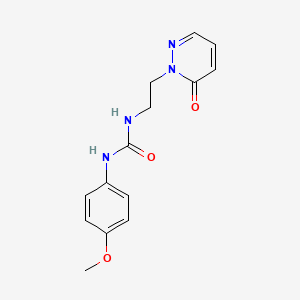

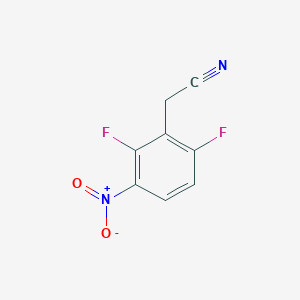

2-(2,6-Difluoro-3-nitrophenyl)acetonitrile

説明

Molecular Structure Analysis

The molecular formula of “2-(2,6-Difluoro-3-nitrophenyl)acetonitrile” is C8H4F2N2O2. The exact mass is 198.024078 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,6-Difluoro-3-nitrophenyl)acetonitrile” include a molecular weight of 198.13 , a density of 1.5±0.1 g/cm3 , and a boiling point of 337.3±37.0 °C at 760 mmHg . The flash point is 157.8±26.5 °C .科学的研究の応用

Kinetic Studies in Organic Chemistry

Kinetic studies involving (2,6-dialkyl-4-nitrophenyl)phenylcyanomethanes, which share structural similarities with 2-(2,6-Difluoro-3-nitrophenyl)acetonitrile, reveal insights into proton abstraction reactions in acetonitrile. These studies are fundamental in understanding the reaction mechanisms and the influence of substituents on reaction rates, illustrating the role of such compounds in probing reaction kinetics and the effect of electronic and steric factors on reactivity (Kazimierz Minksztym & A. Jarczewski, 2004).

Anion Binding and Color Change Signaling

Research on pyrrole 2,5-diamide clefts containing nitrophenyl groups, akin to 2-(2,6-Difluoro-3-nitrophenyl)acetonitrile, demonstrates their application in anion binding. The presence of fluoride anions in acetonitrile solution induces a deep blue color change, showcasing the potential of such compounds in developing colorimetric sensors for anion detection (S. Camiolo et al., 2003).

Electrochemical and Spectroscopic Applications

The electrochemical generation of free radicals from nitrobenzene derivatives, including studies on the nitrobenzene anion radical in acetonitrile, provides a pathway to explore radical chemistry and electron spin resonance spectroscopy. This research broadens the understanding of radical species in organic chemistry and their spectroscopic identification (D. Geske & A. Maki, 1960).

Antibacterial Activity Studies

Compounds structurally related to 2-(2,6-Difluoro-3-nitrophenyl)acetonitrile have been investigated for their antibacterial properties. These studies encompass the synthesis, characterization, and in vitro antibacterial activity assessment, highlighting the potential of nitrophenyl derivatives in medicinal chemistry and antibacterial drug development (Serap Uzun et al., 2019).

Surface Modification and Material Chemistry

Research on grafting nitrophenyl groups onto carbon and metallic surfaces without electrochemical induction showcases the utility of nitrophenyl derivatives in material science. These findings offer insights into surface chemistry, the modification of materials for enhanced properties, and the development of novel coatings and material interfaces (A. Adenier et al., 2005).

作用機序

The mechanism of action of “2-(2,6-Difluoro-3-nitrophenyl)acetonitrile” is not specified in the search results. As it is used for research purposes, its mechanism of action would likely depend on the specific context of the research.

特性

IUPAC Name |

2-(2,6-difluoro-3-nitrophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2O2/c9-6-1-2-7(12(13)14)8(10)5(6)3-4-11/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYAXNKAHVMIFCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)CC#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Difluoro-3-nitrophenyl)acetonitrile | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cyclopropyl-4-[[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2683486.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide](/img/no-structure.png)

![1,3-dimethyl-2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide](/img/structure/B2683493.png)

![Methyl [1-(4-chlorobenzyl)piperidin-4-yl]acetate](/img/structure/B2683497.png)

![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2683500.png)